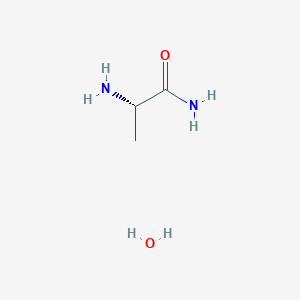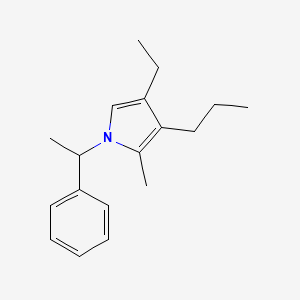![molecular formula C20H19NO6 B12605221 3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid CAS No. 649774-05-0](/img/structure/B12605221.png)
3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with an ethoxy-oxopropenyl group and a phenoxyacetamido substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy-oxopropenyl Group: This step involves the reaction of ethyl acetoacetate with a suitable aldehyde under basic conditions to form the ethoxy-oxopropenyl group.
Attachment to the Phenoxy Group: The ethoxy-oxopropenyl group is then attached to a phenol derivative through an etherification reaction.
Formation of the Acetamido Group: The phenoxy compound is reacted with chloroacetyl chloride to form the phenoxyacetamido intermediate.
Coupling with Benzoic Acid: Finally, the phenoxyacetamido intermediate is coupled with a benzoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy-oxopropenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and acetamido groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy-oxopropenyl group may interact with enzymes or receptors, modulating their activity. The phenoxyacetamido group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid: An intermediate of Lusutrombopag, a thrombopoietin receptor agonist.
(E)-1-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-(4-nitrophenyl)-2,5-dihydro-1H-benzo[b][1,4]diazepine-3-carboxylate: A compound with a similar ethoxy-oxopropenyl group but different core structure.
Uniqueness
3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
649774-05-0 |
|---|---|
分子式 |
C20H19NO6 |
分子量 |
369.4 g/mol |
IUPAC名 |
3-[[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C20H19NO6/c1-2-26-19(23)11-8-14-6-9-17(10-7-14)27-13-18(22)21-16-5-3-4-15(12-16)20(24)25/h3-12H,2,13H2,1H3,(H,21,22)(H,24,25) |
InChIキー |
FEAJSLWNDFRQKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)



![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine](/img/structure/B12605214.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
